molecular formula C10H10N2S B6601315 2-Methyl-3-(methylsulfanyl)quinoxaline CAS No. 78677-13-1

2-Methyl-3-(methylsulfanyl)quinoxaline

Cat. No. B6601315
CAS RN: 78677-13-1
M. Wt: 190.27 g/mol
InChI Key: NLOCLVQVBIIVDC-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)quinoxaline is a chemical compound that is part of the quinoxaline family . Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . They have been the subject of extensive research due to their diverse pharmacological and biological properties .


Synthesis Analysis

The synthesis of 2-Methyl-3-(methylsulfanyl)quinoxaline involves various methods. One method involves the cyclocondensation of o-phenylenediamine with glyoxal . Another method involves the use of different catalyst systems and reaction conditions . The oxidation of aromatic diamines with many organic materials is also a method used in the synthesis .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(methylsulfanyl)quinoxaline is represented by the linear formula C11H12N2O2S . The molecular weight of this compound is 236.294 . Detailed bond length, bond angles, dihedral angles, Mulliken charge distribution, ground state dipole moments and HOMO–LUMO energy gap can be estimated through ab initio computations .


Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions . They also undergo reduction, condensation and cyclization reactions . Treatment of quinoxalines with many organic reagents leads to several reactions .

Scientific Research Applications

Optoelectronic Applications

Quinoxaline derivatives, such as 2-Methyl-3-(methylsulfanyl)quinoxaline, have been studied for their potential in optoelectronics . The compound’s photophysical behavior, including its absorption and emission spectra, can be influenced by the polarity of the solvent it’s in . This makes it a promising candidate for applications in luminescent materials .

Material Science

The same properties that make 2-Methyl-3-(methylsulfanyl)quinoxaline useful in optoelectronics also apply to material science . The compound’s structural confirmation and molecular properties, such as charge distribution and molecular orbitals, have been investigated using Density Functional Theory (DFT) calculations .

Pharmaceuticals

Quinoxaline derivatives are significant in the pharmaceutical industry . While specific applications of 2-Methyl-3-(methylsulfanyl)quinoxaline in this field aren’t mentioned in the sources, the compound’s versatile applications suggest potential uses in drug development .

Fluorescent Probes

With its exceptional sensitivity, fluorescence has supplanted numerous biochemical applications . Quinoxaline derivatives like 2-Methyl-3-(methylsulfanyl)quinoxaline could potentially be used as fluorescent probes for imaging biological materials and exploring the structures of dynamics of nucleic acids, proteins, and other biological macromolecules .

Photoluminescence

The photoluminescent properties of quinoxaline derivatives have been studied in different solvents . These properties, along with the compound’s electronic structure and solute-solvent interactions, provide valuable information regarding its behavior and characteristics under diverse conditions .

Antifungal Applications

While not specifically about 2-Methyl-3-(methylsulfanyl)quinoxaline, quinoxalines have been tested for their antifungal properties against numerous fungal species . This suggests potential antifungal applications for 2-Methyl-3-(methylsulfanyl)quinoxaline .

Safety and Hazards

2-Methyl-3-(methylsulfanyl)quinoxaline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-3-methylsulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCLVQVBIIVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511348
Record name 2-Methyl-3-(methylsulfanyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(methylsulfanyl)quinoxaline

CAS RN

78677-13-1
Record name 2-Methyl-3-(methylsulfanyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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